molecular formula C16H13F3N4 B10926735 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B10926735
M. Wt: 318.30 g/mol
InChI Key: NNWPKTDQBKEACR-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrimidine ring substituted with a pyrazole moiety, a phenyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-phenyl-6-(trifluoromethyl)pyrimidine-2-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to biological targets compared to similar compounds without the trifluoromethyl group.

Properties

Molecular Formula

C16H13F3N4

Molecular Weight

318.30 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H13F3N4/c1-10-8-11(2)23(22-10)15-20-13(12-6-4-3-5-7-12)9-14(21-15)16(17,18)19/h3-9H,1-2H3

InChI Key

NNWPKTDQBKEACR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)C

Origin of Product

United States

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